molecular formula C28H22Si B11954582 Naphthalen-2-yl(triphenyl)silane CAS No. 18768-93-9

Naphthalen-2-yl(triphenyl)silane

Cat. No.: B11954582
CAS No.: 18768-93-9
M. Wt: 386.6 g/mol
InChI Key: JYUVLDXOEQDKHZ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(triphenyl)silane is an organosilicon compound that features a naphthalene ring bonded to a silicon atom, which is further bonded to three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl(triphenyl)silane can be synthesized through a Grignard reaction involving 2-bromonaphthalene and triphenylsilyl chloride. The reaction typically proceeds in the presence of a catalyst such as palladium or nickel, under an inert atmosphere to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(triphenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalen-2-yl(triphenyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-2-yl(triphenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to both the naphthalene ring and phenyl groups. This unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl(triphenyl)silane is unique due to the presence of the naphthalene ring, which imparts additional stability and reactivity compared to other silanes. This makes it particularly useful in applications requiring robust and versatile intermediates .

Properties

CAS No.

18768-93-9

Molecular Formula

C28H22Si

Molecular Weight

386.6 g/mol

IUPAC Name

naphthalen-2-yl(triphenyl)silane

InChI

InChI=1S/C28H22Si/c1-4-14-25(15-5-1)29(26-16-6-2-7-17-26,27-18-8-3-9-19-27)28-21-20-23-12-10-11-13-24(23)22-28/h1-22H

InChI Key

JYUVLDXOEQDKHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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